(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyrazolone ring, and a methoxyphenyl group, making it a molecule of interest in various fields of research.
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4O2S/c1-14(25-23(2,3)4)19-20(15-10-12-16(29-5)13-11-15)26-27(21(19)28)22-24-17-8-6-7-9-18(17)30-22/h6-13,26H,1-5H3 |
InChI Key |
VKNWVATYELBDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C)(C)C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents might include tert-butylamine, methoxybenzaldehyde, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the benzothiazole ring or the pyrazolone ring.
Substitution: Substitution reactions could occur at various positions on the benzothiazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound might be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry
In industry, it could be used in the development of new materials, dyes, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. For example, if it exhibits antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include inhibition of enzyme activity or interference with cell signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Pyrazolone Derivatives: Compounds with similar pyrazolone rings.
Methoxyphenyl Compounds: Compounds with similar methoxyphenyl groups.
Uniqueness
What sets (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. It features a benzothiazole moiety, a pyrazolone structure, and a methoxyphenyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzothiazole ring
- A pyrazolone ring
- A tert-butylamino substituent
- A methoxyphenyl group
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing benzothiazole and pyrazolone structures. The compound has been evaluated for its antibacterial activity against various strains of bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined using microdilution methods. The results indicate that the compound exhibits significant antibacterial activity, with MIC values ranging from 0.10 to 0.75 mg/mL and MBC values from 0.12 to >1.00 mg/mL against tested bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 0.10 | 0.12 |
| Streptococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.15 | 0.25 |
| Listeria monocytogenes | 0.30 | 0.50 |
| Salmonella typhimurium | 0.40 | >1.00 |
The proposed mechanism of action for the antibacterial activity of this compound involves interaction with bacterial cell components, potentially disrupting cell membrane integrity or inhibiting key enzymatic processes essential for bacterial survival . Molecular docking studies suggest that the compound may inhibit specific enzymes such as LD-carboxypeptidase, which plays a crucial role in bacterial cell wall synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives similar to the compound :
- Benzothiazole Derivatives : A study explored various modifications on benzothiazole derivatives and found that certain substitutions significantly enhanced antibacterial potency against resistant strains of Pseudomonas aeruginosa. The presence of halogen substituents was particularly beneficial .
- Docking Studies : Computational studies have demonstrated favorable interactions between the compound and target enzymes, indicating that structural modifications can lead to improved binding affinities and enhanced biological activity .
- Comparative Studies : Comparative analyses with reference antibiotics like ampicillin and streptomycin showed that some derivatives exhibited comparable or superior activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
